molecular formula C16H14O4 B6369549 2-(4-Ethoxycarbonylphenyl)benzoic acid CAS No. 1261941-50-7

2-(4-Ethoxycarbonylphenyl)benzoic acid

Cat. No.: B6369549
CAS No.: 1261941-50-7
M. Wt: 270.28 g/mol
InChI Key: KNAPHJHXHYLGBY-UHFFFAOYSA-N
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Description

2-(4-Ethoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxycarbonyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxycarbonylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. In this case, the reaction involves the coupling of 4-ethoxycarbonylphenylboronic acid with 2-bromobenzoic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethoxycarbonylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxycarbonylphenyl)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In material science, it serves as a ligand that coordinates with metal ions to form stable structures. In drug delivery, it forms complexes with drugs, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxycarbonylphenyl)benzoic acid is unique due to the presence of both the benzoic acid and ethoxycarbonyl groups, which confer specific reactivity and properties. This makes it a versatile compound for various applications in synthesis, material science, and drug delivery .

Properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-20-16(19)12-9-7-11(8-10-12)13-5-3-4-6-14(13)15(17)18/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAPHJHXHYLGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683352
Record name 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-50-7
Record name 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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